2-(1,3-Dioxolan-2-yl)-4-[(6-methyl-2-pyridyl)oxy]phenylboronic Acid Pinacol Ester
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Overview
Description
2-(1,3-Dioxolan-2-yl)-4-[(6-methyl-2-pyridyl)oxy]phenylboronic Acid Pinacol Ester is a boronic ester derivative. Boronic esters are valuable intermediates in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is notable for its stability and reactivity, making it a useful reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxolan-2-yl)-4-[(6-methyl-2-pyridyl)oxy]phenylboronic Acid Pinacol Ester typically involves the reaction of 2-(1,3-Dioxolan-2-yl)-4-[(6-methyl-2-pyridyl)oxy]phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxolan-2-yl)-4-[(6-methyl-2-pyridyl)oxy]phenylboronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions vary but may include the use of catalysts and specific solvents.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted boronic esters depending on the reagents used.
Scientific Research Applications
2-(1,3-Dioxolan-2-yl)-4-[(6-methyl-2-pyridyl)oxy]phenylboronic Acid Pinacol Ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules and probes.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxolan-2-yl)-4-[(6-methyl-2-pyridyl)oxy]phenylboronic Acid Pinacol Ester involves its ability to form stable complexes with various substrates. The boronic ester group can interact with nucleophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic Acid Pinacol Ester
- 2-(1,3-Dioxolan-2-yl)ethylboronic Acid Pinacol Ester
- 4-(6-Methyl-2-pyridyl)oxyphenylboronic Acid Pinacol Ester
Uniqueness
2-(1,3-Dioxolan-2-yl)-4-[(6-methyl-2-pyridyl)oxy]phenylboronic Acid Pinacol Ester is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly useful in specialized synthetic applications where other boronic esters may not perform as effectively .
Properties
Molecular Formula |
C21H26BNO5 |
---|---|
Molecular Weight |
383.2 g/mol |
IUPAC Name |
2-[3-(1,3-dioxolan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-6-methylpyridine |
InChI |
InChI=1S/C21H26BNO5/c1-14-7-6-8-18(23-14)26-15-9-10-17(16(13-15)19-24-11-12-25-19)22-27-20(2,3)21(4,5)28-22/h6-10,13,19H,11-12H2,1-5H3 |
InChI Key |
HEVOVETWOUZMQB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC3=CC=CC(=N3)C)C4OCCO4 |
Origin of Product |
United States |
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